molecular formula C13H14N4O4S B2876493 Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 938532-75-3

Ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2876493
CAS No.: 938532-75-3
M. Wt: 322.34
InChI Key: OLTSKMPJJRBJSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate was synthesized by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide .


Chemical Reactions Analysis

Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides, whereas its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .

Scientific Research Applications

Synthesis and Heterocyclic Derivatives Formation

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and their reactivity with various active methylene reagents was studied, leading to the formation of pyran, pyridine, and pyridazine derivatives. This research demonstrates the compound's utility in heterocyclic synthesis, highlighting its role in generating polyfunctionally substituted derivatives, thereby expanding the scope of chemical reactions for synthesizing complex heterocycles (Mohareb et al., 2004).

Biological Activity and Antibacterial Assessment

The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and their biological activity study showcase the potential of ethyl 2-(1H-imidazol-1-yl)acetate derivatives in generating compounds with antibacterial properties. This line of research underlines the importance of ethyl 2-(2-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)thiazol-4-yl)acetate in the development of new antimicrobial agents, with specific compounds evaluated against common bacteria, indicating potential applications in addressing microbial resistance (Al-badrany et al., 2019).

Antihypertensive and Antimicrobial Agents Development

Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate has led to the discovery of compounds with significant antihypertensive α-blocking activity and low toxicity. These findings illustrate the compound's potential in medicinal chemistry, particularly in the development of new treatments for hypertension (Abdel-Wahab et al., 2008).

Antioxidant Activity Exploration

The synthesis and evaluation of antioxidant activity of various derivatives further demonstrate the versatility of this compound in contributing to the discovery of compounds with potential health benefits. This research explores the antioxidant properties of synthesized compounds, contributing to the ongoing search for new antioxidants (George et al., 2010).

Properties

IUPAC Name

ethyl 2-[2-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-21-11(19)6-8-7-22-13(14-8)15-12(20)9-4-5-10(18)17(2)16-9/h4-5,7H,3,6H2,1-2H3,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTSKMPJJRBJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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